Cas no 922474-35-9 (N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-methoxyphenyl)acetamide)

N-(5-Benzoyl-4-phenylthiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound featuring a thiazole core substituted with benzoyl and phenyl groups at the 5- and 4-positions, respectively, and an acetamide moiety at the 2-position. This structure confers potential utility in medicinal chemistry and biochemical research, particularly as a scaffold for developing enzyme inhibitors or receptor modulators. The presence of methoxyphenyl and benzoyl groups enhances its binding affinity and selectivity toward biological targets. Its well-defined molecular architecture allows for precise structural modifications, making it a valuable intermediate in pharmaceutical synthesis. The compound’s stability and synthetic accessibility further support its use in exploratory research and drug discovery applications.
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-methoxyphenyl)acetamide structure
922474-35-9 structure
Product Name:N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-methoxyphenyl)acetamide
CAS No:922474-35-9
MF:C25H20N2O3S
MW:428.502904891968
CID:6621197
PubChem ID:41564610
Update Time:2025-05-20

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-methoxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 922474-35-9
    • F2976-0065
    • N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-methoxyphenyl)acetamide
    • AKOS024479032
    • N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide
    • Inchi: 1S/C25H20N2O3S/c1-30-20-14-12-17(13-15-20)16-21(28)26-25-27-22(18-8-4-2-5-9-18)24(31-25)23(29)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,26,27,28)
    • InChI Key: JVTNHYCXSQFEJT-UHFFFAOYSA-N
    • SMILES: S1C(=NC(C2C=CC=CC=2)=C1C(C1C=CC=CC=1)=O)NC(CC1C=CC(=CC=1)OC)=O

Computed Properties

  • Exact Mass: 428.11946368g/mol
  • Monoisotopic Mass: 428.11946368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 7
  • Complexity: 596
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 96.5Ų

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-methoxyphenyl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2976-0065-2μmol
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide
922474-35-9 90%+
2μmol
$57.0 2023-11-21
Life Chemicals
F2976-0065-5μmol
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide
922474-35-9 90%+
5μmol
$63.0 2023-11-21
Life Chemicals
F2976-0065-10μmol
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide
922474-35-9 90%+
10μmol
$69.0 2023-11-21
Life Chemicals
F2976-0065-20μmol
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide
922474-35-9 90%+
20μmol
$79.0 2023-11-21
Life Chemicals
F2976-0065-1mg
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide
922474-35-9 90%+
1mg
$54.0 2023-11-21
Life Chemicals
F2976-0065-2mg
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide
922474-35-9 90%+
2mg
$59.0 2023-11-21
Life Chemicals
F2976-0065-3mg
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide
922474-35-9 90%+
3mg
$63.0 2023-11-21
Life Chemicals
F2976-0065-4mg
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide
922474-35-9 90%+
4mg
$66.0 2023-11-21
Life Chemicals
F2976-0065-5mg
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide
922474-35-9 90%+
5mg
$69.0 2023-11-21
Life Chemicals
F2976-0065-10mg
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide
922474-35-9 90%+
10mg
$79.0 2023-11-21

Additional information on N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-methoxyphenyl)acetamide

N-(5-Benzoyl-4-phenylthiazol-2-yl)-2-(4-methoxyphenyl)acetamide: A Comprehensive Overview

The compound N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-methoxyphenyl)acetamide, identified by the CAS Registry Number 922474-35-9, is a complex organic molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of thiazole derivatives, which have garnered considerable attention due to their diverse biological activities and structural versatility.

Recent studies have highlighted the importance of thiazole-containing compounds in drug discovery, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents. The structure of N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-methoxyphenyl)acetamide incorporates a thiazole ring fused with a benzoyl group and a methoxy-substituted phenyl acetamide moiety, which contributes to its unique chemical properties and biological activity.

The synthesis of this compound involves a multi-step process, including the preparation of the thiazole core and subsequent functionalization with the benzoyl and methoxyphenyl groups. Researchers have optimized these steps to enhance yield and purity, ensuring that the compound meets the high standards required for preclinical studies and potential clinical applications.

One of the most promising aspects of N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-methoxyphenyl)acetamide is its ability to modulate key cellular pathways involved in inflammation and cancer progression. Preclinical data indicate that this compound exhibits potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are central to prostaglandin synthesis. Additionally, it has shown selective cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

In terms of pharmacokinetics, studies have demonstrated that this compound has favorable absorption properties and moderate stability in physiological conditions. These characteristics make it a strong candidate for further investigation in animal models of disease. Ongoing research is focused on optimizing its bioavailability and minimizing potential off-target effects to enhance its therapeutic index.

The integration of computational chemistry techniques has also played a pivotal role in understanding the molecular interactions of N-(5-benzoyl-4 phenylthiazol 2 yl)-2 (4 methoxyphenyl)acetamide. Molecular docking studies have revealed that the compound binds effectively to several drug targets, including protein kinases and inflammatory mediators. These insights are guiding efforts to refine its structure further for improved efficacy and reduced toxicity.

In conclusion, N-(5-benzoyl 4 phenylthiazol 2 yl)-2 (4 methoxyphenyl)acetamide represents a compelling example of how structural complexity can be harnessed to create molecules with multifaceted biological activities. As research continues to uncover its full potential, this compound stands at the forefront of innovative therapeutic development.

Recommended suppliers
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd